Tris(benzoyl)melamin
CAS No.:
Cat. No.: VC9743595
Molecular Formula: C24H18N6O3
Molecular Weight: 438.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H18N6O3 |
|---|---|
| Molecular Weight | 438.4 g/mol |
| IUPAC Name | N-(4,6-dibenzamido-1,3,5-triazin-2-yl)benzamide |
| Standard InChI | InChI=1S/C24H18N6O3/c31-19(16-10-4-1-5-11-16)25-22-28-23(26-20(32)17-12-6-2-7-13-17)30-24(29-22)27-21(33)18-14-8-3-9-15-18/h1-15H,(H3,25,26,27,28,29,30,31,32,33) |
| Standard InChI Key | HQUANQXUGDDCMT-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(=O)NC2=NC(=NC(=N2)NC(=O)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)NC2=NC(=NC(=N2)NC(=O)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |
Introduction
Structural and Molecular Characteristics
Core Architecture
Tris(benzoyl)melamin is derived from melamine (1,3,5-triazine-2,4,6-triamine), a symmetric triazine scaffold. Benzoylation substitutes the primary amine groups with benzoyl moieties, yielding a trisubstituted product. The resultant structure features a planar triazine ring with three pendant benzoyl groups, each contributing aromatic rigidity and hydrophobic character .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the benzoyl protons and carbons. For analogous triazine derivatives, such as N,N',N''-tris(alkyl)melamines, methylene protons adjacent to the triazine core resonate at δ 3.4–3.8 ppm, while aromatic protons from benzoyl groups appear in the δ 7.2–7.8 ppm range . Infrared (IR) spectroscopy further confirms the presence of carbonyl stretches (C=O) near 1,710 cm⁻¹ and triazine ring vibrations at 1,550 cm⁻¹ .
Synthesis and Optimization
Benzoylation of Melamine
The primary synthetic route involves reacting melamine with benzoyl chloride under basic conditions. A representative procedure includes:
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Dissolving melamine in anhydrous tetrahydrofuran (THF).
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Gradual addition of benzoyl chloride (3 equivalents) and triethylamine (as an HCl scavenger).
This method typically achieves yields of 75–85%, with purity confirmed via high-performance liquid chromatography (HPLC).
Alternative Pathways
Recent advances employ intermediates like N,N'-bis(trimethylsilyl)dicyandiamide to enhance reaction efficiency. For example, silylated melamine derivatives react selectively with benzoyl chloride, reducing side products and improving yields to >90% .
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 215–220°C, with decomposition onset at 300°C. The benzoyl groups enhance thermal resistance compared to unmodified melamine (mp: 354°C, decomp.) .
Solubility Profile
Tris(benzoyl)melamin exhibits limited solubility in polar solvents (e.g., water, ethanol) but dissolves readily in chloroform and dimethylformamide (DMF). This behavior contrasts with alkyl-substituted analogs, which show improved aqueous solubility .
Functional Applications
Materials Science
The compound’s aromaticity and thermal stability make it suitable for:
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Polymer crosslinking: Enhances rigidity in epoxy resins.
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Surface coatings: Imparts hydrophobicity and UV resistance .
Biochemical Interactions
Comparative Analysis with Melamine Derivatives
| Compound | Substituent | Thermal Stability (°C) | Solubility | Primary Use |
|---|---|---|---|---|
| Melamine | –NH₂ | 354 (dec.) | Low in organics | Resins, adhesives |
| Tris(benzoyl)melamin | –COC₆H₅ | 300 (dec.) | High in DMF | Coatings, polymers |
| N,N',N''-tris(butyl) | –(CH₂)₃CH₃ | 180 (mp) | Moderate in H₂O | Solubility enhancers |
Future Research Directions
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